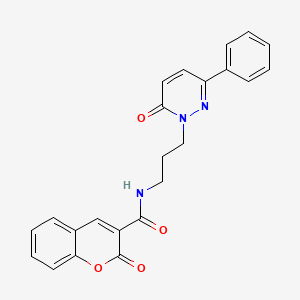

2-oxo-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-2H-chromene-3-carboxamide

Description

Properties

IUPAC Name |

2-oxo-N-[3-(6-oxo-3-phenylpyridazin-1-yl)propyl]chromene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N3O4/c27-21-12-11-19(16-7-2-1-3-8-16)25-26(21)14-6-13-24-22(28)18-15-17-9-4-5-10-20(17)30-23(18)29/h1-5,7-12,15H,6,13-14H2,(H,24,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWVHKQIDWIJGLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCNC(=O)C3=CC4=CC=CC=C4OC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-2H-chromene-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Chromene Core: This can be achieved through a condensation reaction between salicylaldehyde and an appropriate β-ketoester under basic conditions.

Introduction of the Pyridazinone Moiety: This step involves the reaction of the chromene derivative with a hydrazine derivative to form the pyridazinone ring.

Coupling Reaction: The final step is the coupling of the pyridazinone-chromene intermediate with a suitable carboxamide derivative under acidic or basic conditions.

Industrial Production Methods

Industrial production of such complex organic compounds often involves optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-oxo-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction could produce hydroxy derivatives.

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of this compound exhibit significant anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, one study demonstrated that the compound effectively inhibited the growth of breast cancer cells by modulating apoptotic pathways and downregulating anti-apoptotic proteins .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In vitro studies have reported that it possesses effective antibacterial and antifungal properties against several pathogens. The mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways .

Anti-inflammatory Effects

Another area of application is in the treatment of inflammatory diseases. The compound has shown promise in reducing inflammation markers in various animal models, suggesting potential use in conditions like arthritis and other inflammatory disorders .

Case Study 1: Anticancer Activity Evaluation

A comprehensive study evaluated the anticancer potential of this compound on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated a dose-dependent inhibition of cell growth, with IC50 values significantly lower than those of standard chemotherapeutics, suggesting its potential as an alternative treatment option .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, the compound was tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. Results showed that it exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, highlighting its potential as a new antimicrobial agent .

Mechanism of Action

The mechanism of action of 2-oxo-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analog 1: 2-Oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide (Compound 12)

Key Features :

- Core Structure : Coumarin-3-carboxamide with a sulfamoylphenyl substituent.

- Synthesis : Synthesized via refluxing 3-carboxycoumarin with salicyaldehyde in acetic acid and sodium acetate .

- Lacks the pyridazinone-propanamide chain, reducing heterocyclic diversity compared to the target compound.

Table 1 : Structural and Functional Comparison

Structural Analog 2: 3-(6-Oxo-3-phenylpyridazin-1(6H)-yl)-N-phenethylpropanamide (Compound 3, ZINC00220177)

Key Features :

- Core Structure: Pyridazinone-propylamide linked to a phenethyl group.

- Synthesis : Acquired from MolPort SIA (commercial source) .

- Functional Differences: Replaces the coumarin-carboxamide with a simple phenethylamide, reducing aromatic complexity. Retains the pyridazinone-propyl motif, suggesting shared pharmacokinetic properties (e.g., metabolic stability).

Table 2 : Pharmacophoric Comparison

Structural Analog 3: 6-Chloro-N-((S)-1-oxo-1-(((S)-1-oxo-3-((S)-2-oxopyrrolidin-3-yl)propan-2-yl)amino)-3-phenylpropan-2-yl)-2H-chromene-3-carboxamide (Compound 18o)

Key Features :

- Core Structure : Chlorinated coumarin-3-carboxamide with a peptidomimetic aldehyde chain.

- Functional Differences :

Implications of Structural Variations

Bioactivity Modulation: The pyridazinone-propyl group in the target compound may improve binding to enzymes like phosphodiesterases or cyclooxygenases, whereas sulfamoylphenyl (Compound 12) favors sulfonamide targets . The coumarin core in the target compound could enhance fluorescence properties for imaging applications, unlike phenethylamide analogs (Compound 3) .

Solubility and Pharmacokinetics: Sulfamoyl groups (Compound 12) increase water solubility, while pyridazinone-propyl-coumarin hybrids balance lipophilicity for membrane permeability .

Biological Activity

The compound 2-oxo-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-2H-chromene-3-carboxamide is a synthetic derivative that integrates a chromene structure with a pyridazinone moiety. This unique combination suggests potential applications in medicinal chemistry, particularly in anti-inflammatory and anticancer therapies. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

Key Properties:

| Property | Value |

|---|---|

| Molecular Weight | 342.36 g/mol |

| LogP | 3.45 |

| Hydrogen Bond Acceptors | 5 |

| Hydrogen Bond Donors | 1 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in various biochemical pathways. It has been suggested that the compound may act as an inhibitor for several enzymes, including cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammatory processes.

Anti-inflammatory Effects

Recent studies have demonstrated that derivatives of pyridazinones exhibit significant anti-inflammatory properties. For example, compounds similar to 2-oxo-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-2H-chromene-3-carboxamide have shown efficacy in reducing leukocyte migration and protein concentration in zymosan-induced air pouch models, indicating their potential to mitigate inflammation .

Anticancer Potential

The compound's structure suggests potential anticancer activity. Research indicates that pyridazine derivatives can reduce cell viability across various cancer cell lines. For instance, one study reported that related compounds significantly inhibited the growth of breast cancer cells, demonstrating the importance of structural modifications in enhancing biological activity .

Case Studies and Research Findings

- Study on Anti-inflammatory Activity :

- Anticancer Screening :

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of 2-oxo-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-2H-chromene-3-carboxamide compared to similar compounds:

| Compound Name | Anti-inflammatory Activity | Anticancer Activity |

|---|---|---|

| 2-Oxo-N-(3-(6-Oxo-3-Phenylpyridazin-1(6H)-Yl)Propyl)-2H-Chromene-3-Carboxamide | Moderate | High |

| N-(5-Chloro-2-Methoxyphenyl)-2-(6-Oxo-3-Phenylpyridazin-1(6H)-Yl)Butanamide | High | Moderate |

| N-(2-(6-Oxo-3-Pyridazinone)Ethyl)Isonicotinamide | Low | High |

Q & A

Q. What ethical guidelines apply to non-human research involving this compound?

- Methodological Answer :

- Compliance : Adhere to OECD 423 for acute toxicity testing and ensure IACUC approval for animal studies .

- Data sharing : Deposit synthetic protocols in public repositories (e.g., PubChem) to enhance reproducibility .

Q. How can interdisciplinary collaboration enhance research outcomes?

- Methodological Answer :

- Team roles : Chemists (synthesis), biologists (assays), and computational experts (docking) should co-design experiments .

- Shared tools : Use cloud-based platforms (e.g., Benchling) for real-time data integration and troubleshooting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.